

HPLC method for quantification of N-acetylhistidine in tissue.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N-acetylhistidine monohydrate*

Cat. No.: *B554824*

[Get Quote](#)

An HPLC-based approach for the quantification of N-acetylhistidine (NAH) in tissue samples is a critical tool for researchers in neuroscience, drug development, and metabolomics. N-acetylhistidine, an acetylated derivative of the amino acid L-histidine, is found in significant concentrations in the brain and ocular tissues of many vertebrate species.^[1] Its quantification is essential for understanding its physiological roles, which are thought to include neurotransmission, osmoregulation, and protection against oxidative stress.

This document provides a detailed application note and protocol for the quantification of N-acetylhistidine in tissue samples using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Application Notes

Introduction

N-acetylhistidine is synthesized from L-histidine and acetyl-CoA by the enzyme histidine N-acetyltransferase.^[1] Altered levels of NAH have been associated with various physiological and pathological conditions, making its accurate quantification in tissue extracts a key area of investigation. The RP-HPLC method detailed below offers a robust and reliable approach for the determination of NAH concentrations in complex biological matrices.

Method Principle

The method is based on the separation of N-acetylhistidine from other tissue components on a C18 reversed-phase column. The sample is first homogenized and deproteinized to remove interfering macromolecules. The resulting extract is then injected into the HPLC system. Isocratic elution with a phosphate buffer and acetonitrile mobile phase allows for the separation of NAH, which is then detected by its absorbance in the low UV range (210 nm). Quantification is achieved by comparing the peak area of NAH in the sample to a standard curve generated from known concentrations of an N-acetylhistidine reference standard.

Method Validation

The described HPLC method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.^[2] Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).^[2] Representative validation data for a similar HPLC method for a related compound are provided in the tables below to illustrate the expected performance of the method.

Experimental Protocols

1. Tissue Sample Preparation

This protocol describes the extraction of N-acetylhistidine from brain tissue using perchloric acid precipitation.

Materials:

- Brain tissue
- Liquid nitrogen
- Perchloric acid (PCA), 8% (v/v), ice-cold
- Potassium hydroxide (KOH), 3 M
- Dounce tissue grinder or bead-based homogenizer
- Microcentrifuge

- 0.22 μm syringe filters

Procedure:

- Excise the tissue of interest and immediately snap-freeze in liquid nitrogen to halt metabolic activity. Store at -80°C until use.
- On the day of extraction, weigh the frozen tissue (typically 50-100 mg).
- In a pre-chilled tissue grinder, add the frozen tissue and 10 volumes of ice-cold 8% perchloric acid (e.g., 1 mL for 100 mg of tissue).
- Homogenize the tissue thoroughly on ice until a uniform suspension is achieved.
- Transfer the homogenate to a microcentrifuge tube and incubate on ice for 20 minutes to allow for protein precipitation.
- Centrifuge at 10,000 $\times g$ for 15 minutes at 4°C to pellet the precipitated proteins and cellular debris.
- Carefully collect the supernatant and transfer it to a new microcentrifuge tube.
- Neutralize the acidic supernatant by adding a pre-determined volume of 3 M KOH dropwise while vortexing. Monitor the pH with indicator strips to reach a pH between 6.5 and 7.5. The addition of KOH will cause the precipitation of potassium perchlorate (KClO_4).[1]
- Incubate the neutralized sample on ice for 10 minutes.
- Centrifuge at 10,000 $\times g$ for 10 minutes at 4°C to pellet the KClO_4 salt.
- Carefully collect the final supernatant and filter it through a 0.22 μm syringe filter into an HPLC vial. The sample is now ready for analysis.[1]

2. HPLC Analysis

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV-Vis detector, pump, autosampler, and column oven.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).[2]
- Mobile Phase: An isocratic mobile phase of 20 mM potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (95:5 v/v).[2]
- Flow Rate: 1.0 mL/min.[2]
- Column Temperature: 30°C.[2]
- Detection Wavelength: 210 nm.[2]
- Injection Volume: 20 μ L.[2]

3. Standard Preparation and Quantification

- Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve the N-acetylhistidine reference standard in the mobile phase.[2]
- Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards. A typical range would be from 1 to 100 μ g/mL.[2]
- Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of N-acetylhistidine.
- Sample Quantification: Inject the prepared tissue extracts into the HPLC system. Determine the concentration of N-acetylhistidine in the samples by comparing their peak areas to the calibration curve.

Data Presentation

The following tables summarize the expected quantitative performance of the HPLC method, based on validation data for similar compounds.

Table 1: Linearity and Range

Parameter	Value
Linearity Range	1 - 100 µg/mL
Correlation Coefficient (r ²)	> 0.999

| Linearity Equation | $y = mx + c$ |

Table 2: Precision

Precision Level	Concentration (µg/mL)	Repeatability (%RSD, n=6)	Intermediate Precision (%RSD, n=6)
Low	5	< 2.0%	< 3.0%
Medium	50	< 1.5%	< 2.5%

| High | 90 | < 1.0% | < 2.0% |

Table 3: Accuracy (Recovery)

Spiked Concentration (µg/mL)	Measured Concentration (µg/mL)	Recovery (%)
20	19.8	99.0
50	50.5	101.0

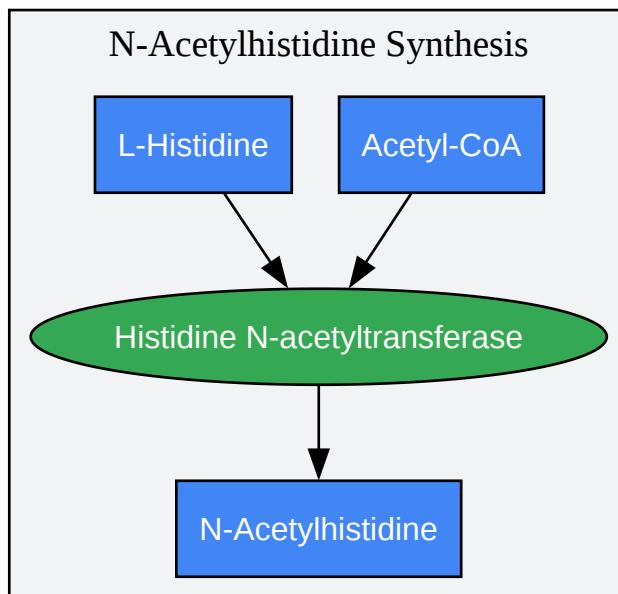
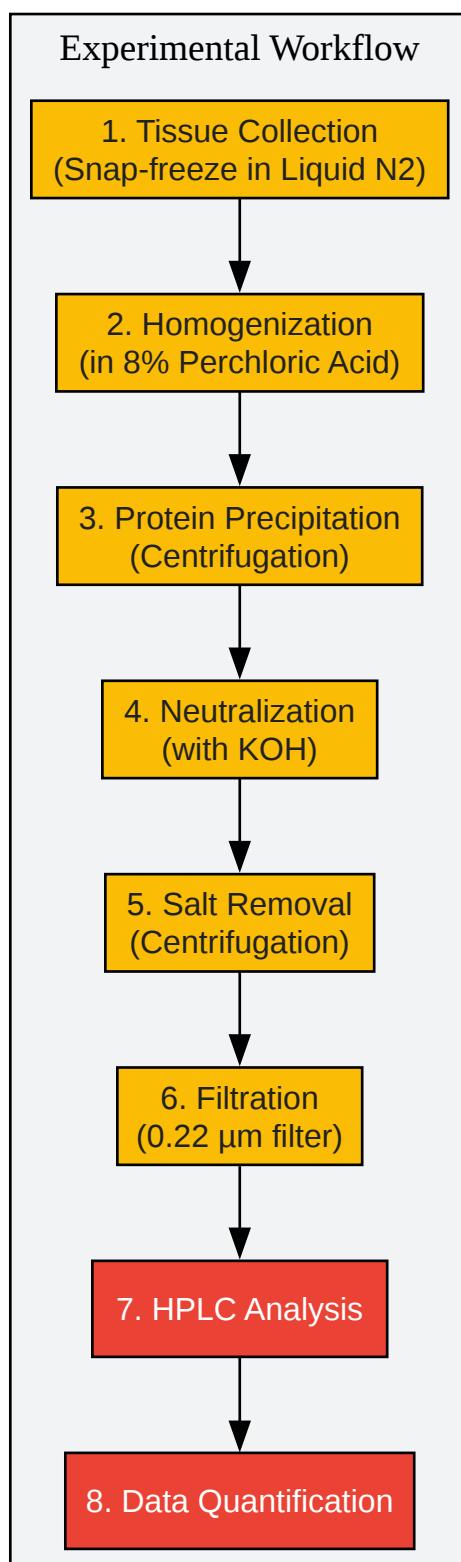

| 80 | 79.2 | 99.0 |

Table 4: Limits of Detection and Quantification

Parameter	Value (µg/mL)
Limit of Detection (LOD)	~0.1


| Limit of Quantification (LOQ) | ~0.3 |

Visualizations

[Click to download full resolution via product page](#)

N-Acetylhistidine (NAH) synthesis pathway.

[Click to download full resolution via product page](#)

Workflow for NAH extraction and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [HPLC method for quantification of N-acetylhistidine in tissue.]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b554824#hplc-method-for-quantification-of-n-acetylhistidine-in-tissue>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com